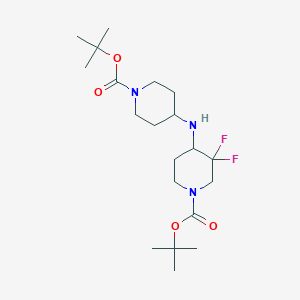

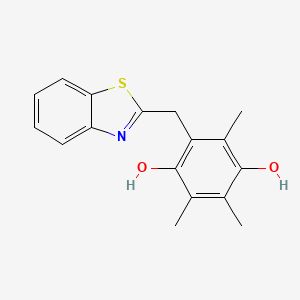

tert-butyl 4-(1-(tert-Butoxycarbonyl)piperidin-4-ylamino)-3,3-difluoropiperidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products . The tert-butoxycarbonyl (BOC) group is a protecting group used in organic synthesis, particularly for amines . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Synthesis Analysis

While specific synthesis methods for this compound are not available, the BOC group is typically introduced to amines using di-tert-butyl dicarbonate in the presence of a base . The synthesis of similar compounds often involves the use of reagents like sodium hydroxide and di-tert-butyl dicarbonate .Chemical Reactions Analysis

The BOC group can be removed from amines using strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This could be a potential reaction for this compound.科学的研究の応用

Synthesis and Industrial Applications

- Asymmetric Synthesis of Protein Kinase Inhibitors : A key intermediate for synthesizing CP-690550, a potent protein kinase inhibitor, is prepared via an asymmetric approach, suggesting potential industrial application for this route (Hao, Liu, Zhang, & Chen, 2011).

Structural Studies and Molecular Packing

- X-ray Studies on Piperidine Derivatives : X-ray studies reveal the molecular structure and packing of related piperidine derivatives, highlighting their importance in understanding compound behavior (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).

Synthesis of Piperidine Derivatives

- Synthesis of Oxygen Heterocycles Fused Piperidine Derivatives : The synthesis process of tert-butyl piperidine derivatives fused with oxygen heterocycles, showcasing their potential for creating diverse molecular structures (Moskalenko & Boev, 2014).

Synthesis for Anticancer Drugs

- Intermediate in Small Molecule Anticancer Drugs : This compound serves as an important intermediate in the synthesis of small molecule anticancer drugs, suggesting its role in the development of new therapeutics (Zhang, Ye, Xu, & Xu, 2018).

Synthesis of Biologically Active Compounds

- Intermediate in Crizotinib Synthesis : An important intermediate in many biologically active compounds such as crizotinib (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).

Synthesis of Key Pharmaceutical Intermediates

- Key Intermediate in Vandetanib Synthesis : Serving as a key intermediate in the synthesis of Vandetanib, a medication used for certain types of cancer (Wang, Wang, Tang, & Xu, 2015).

Development of Piperidine Derivatives

- Preparation of Diverse Piperidine Derivatives : Showcasing its application in the preparation of a variety of piperidine derivatives, highlighting its versatility in drug development (Moskalenko & Boev, 2014).

Chemical Synthesis Processes

Chemical Synthesis and Characterization : Detailed synthesis and characterization processes indicate the compound's versatility and potential for various applications in chemistry and pharmacology (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).

Synthesis of Aminocarbonate : A study on the synthesis of tert-butyl aminocarbonate, a compound rapidly acylating amines, which underscores the compound's potential in organic chemistry (Harris & Wilson, 1983).

特性

IUPAC Name |

tert-butyl 3,3-difluoro-4-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H35F2N3O4/c1-18(2,3)28-16(26)24-10-7-14(8-11-24)23-15-9-12-25(13-20(15,21)22)17(27)29-19(4,5)6/h14-15,23H,7-13H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRECHDRIOBTOBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC2CCN(CC2(F)F)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35F2N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(4-fluorophenyl)ethyl]-4,5-dihydro-1H-imidazole-2-carboxamide](/img/structure/B2821015.png)

![methyl 2-(2-(3-(isopropylcarbamoyl)piperidin-1-yl)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetate](/img/structure/B2821018.png)

![N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2821022.png)

![N-[3-Oxo-3-(2-propan-2-yl-1,4-oxazepan-4-yl)propyl]prop-2-enamide](/img/structure/B2821025.png)

![3-[4-(Furan-2-carbonyl)piperazin-1-yl]-1-methylpyrrolidin-2-one](/img/structure/B2821032.png)

![N-[1-(4-methoxybenzenesulfonyl)piperidin-4-ylidene]hydroxylamine](/img/structure/B2821033.png)